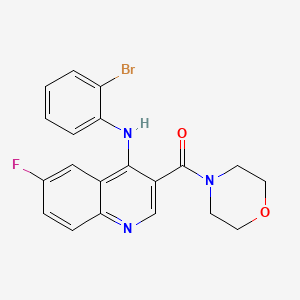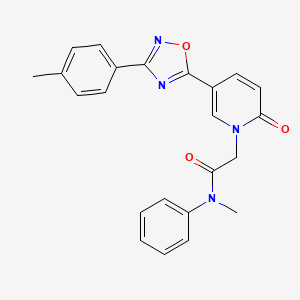
3-(三氟甲氧基)异烟醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethoxy)isonicotinaldehyde is a chemical compound with the molecular formula C7H4F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to the isonicotinaldehyde structure
科学研究应用
3-(Trifluoromethoxy)isonicotinaldehyde has diverse applications in scientific research, including:
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
作用机制
Target of Action
The trifluoromethoxy (cf3o) group, a key component of this compound, has been recognized as a novel moiety in various fields due to its unique features .
Mode of Action
The trifluoromethoxy group is known to facilitate certain chemical reactions, making cf3o-containing compounds more accessible . This suggests that the compound may interact with its targets through the trifluoromethoxy group, leading to changes in the target’s function or structure.
Biochemical Pathways
A derivative of resveratrol, which contains a trifluoromethoxy group, has been shown to inhibit no production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ros accumulation and the population of apoptotic cells in an oxidative stress cell model . This suggests that 3-(Trifluoromethoxy)isonicotinaldehyde may have similar effects on biochemical pathways related to inflammation and oxidative stress.
Pharmacokinetics
The trifluoromethoxy group is known to influence the pharmacokinetic properties of compounds, potentially affecting their bioavailability .
Result of Action
Based on the known effects of trifluoromethoxy-containing compounds, it can be speculated that this compound may have potential anti-inflammatory and antioxidant effects .
Action Environment
The stability and reactivity of trifluoromethoxy-containing compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)isonicotinaldehyde typically involves the introduction of the trifluoromethoxy group into the isonicotinaldehyde structure. One common method is the trifluoromethoxylation of isonicotinaldehyde using trifluoromethoxylating reagents. These reagents facilitate the incorporation of the trifluoromethoxy group under specific reaction conditions, often involving the use of catalysts and controlled temperatures .
Industrial Production Methods: Industrial production of 3-(Trifluoromethoxy)isonicotinaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .
化学反应分析
Types of Reactions: 3-(Trifluoromethoxy)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
相似化合物的比较
- 3-(Trifluoromethyl)isonicotinaldehyde
- 3-(Trifluoromethoxy)benzaldehyde
- 3-(Trifluoromethoxy)pyridine
Comparison: 3-(Trifluoromethoxy)isonicotinaldehyde is unique due to the presence of both the trifluoromethoxy group and the isonicotinaldehyde structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoromethoxy group enhances the compound’s ability to participate in various chemical reactions, making it a valuable tool in scientific research .
属性
IUPAC Name |
3-(trifluoromethoxy)pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-3-11-2-1-5(6)4-12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFPUWBBAHFINV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2356151.png)

![7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356155.png)
![3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2356156.png)


![Methyl 3-[(2,6-dichloropyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2356165.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide](/img/structure/B2356167.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2356168.png)
![((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B2356169.png)


![1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B2356173.png)
